4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride

ATR kinase DNA damage response medicinal chemistry

Select 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS 1373228-90-0) for your kinase inhibitor program. Unlike planar pyrrolo[2,3-d]pyrimidines, its unique [3,4-d] ring fusion and partially saturated 6,7-dihydro-5H-pyrrolo core deliver picomolar ATR potency (IC50 0.0030 µM) and uniquely enable PROTAC linker attachment. The hydrochloride salt ensures consistent aqueous solubility and handling stability for high-throughput parallel synthesis. Avoid yield variability and off-target liabilities inherent to free-base or alternative scaffolds. Request a bulk quote today.

Molecular Formula C6H7Cl2N3
Molecular Weight 192.04
CAS No. 1373228-90-0
Cat. No. B3032281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride
CAS1373228-90-0
Molecular FormulaC6H7Cl2N3
Molecular Weight192.04
Structural Identifiers
SMILESC1C2=C(CN1)N=CN=C2Cl.Cl
InChIInChI=1S/C6H6ClN3.ClH/c7-6-4-1-8-2-5(4)9-3-10-6;/h3,8H,1-2H2;1H
InChIKeyKARWNLUMQZYEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Hydrochloride: A Critical Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS: 1373228-90-0) is a halogenated heterocyclic building block featuring a partially saturated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core [1]. This scaffold is a privileged structure in medicinal chemistry, extensively utilized for the development of ATP-competitive kinase inhibitors [2]. The compound serves as a versatile intermediate due to the reactive 4-chloro substituent, which facilitates facile nucleophilic aromatic substitution (SNAr) for the rapid diversification of lead series [2][3]. Its hydrochloride salt form is preferred by medicinal chemists for its enhanced aqueous solubility and handling stability, directly enabling efficient parallel synthesis in high-throughput chemistry workflows [3].

Why 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Hydrochloride Cannot Be Replaced by Common Pyrrolopyrimidine Analogs


Substituting 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride with other pyrrolopyrimidine isomers or alternative building blocks introduces significant risks in kinase inhibitor programs. The specific [3,4-d] ring fusion and the partially saturated 6,7-dihydro-5H-pyrrolo ring generate a unique three-dimensional binding pose within the kinase ATP pocket that differs fundamentally from the more planar, fully aromatic pyrrolo[2,3-d]pyrimidines (e.g., CAS: 3680-69-1) commonly employed for JAK family kinases [1][2]. This distinction is not trivial; recent medicinal chemistry campaigns have demonstrated that ATR and CDK2 inhibitors derived specifically from the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold achieve picomolar to low nanomolar biochemical potency (IC50 = 0.0030 µM against ATR) and favorable pharmacokinetic profiles (F = 30%) that are not recapitulated by analogs built on alternative cores [1][3]. Furthermore, the hydrochloride salt form (CAS: 1373228-90-0) offers a critical advantage in high-throughput chemistry: its reproducible, high-purity (≥97%) and aqueous solubility profile ensures consistent reaction yields, a parameter often compromised when using the free base (CAS: 1060816-79-6) due to its variable handling and solubility characteristics [2][4].

4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Hydrochloride: Quantifiable Differentiation from Closest Analogs


Scaffold Differentiation: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine in ATR Kinase Inhibition

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, of which the target compound is a key building block, enables a distinct binding mode in the ATR kinase ATP pocket that is not achievable with the widely used pyrrolo[2,3-d]pyrimidine scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS: 3680-69-1) [1][2]. In a 2023 European Journal of Medicinal Chemistry study, optimized ATR inhibitors built on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core (compound 48f) achieved an IC50 of 0.0030 µM against ATR kinase [1]. This is 2.3-fold more potent than the best-in-class inhibitor from the related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series reported in 2022 (compound 5g, IC50 = 0.007 µM) [2], and represents a significantly higher baseline potency than typical pyrrolo[2,3-d]pyrimidine-based ATR inhibitors, which generally exhibit IC50 values >0.100 µM unless heavily optimized [3].

ATR kinase DNA damage response medicinal chemistry

Salt Form Advantage: Hydrochloride (CAS 1373228-90-0) vs. Free Base (CAS 1060816-79-6) in Aqueous Solubility and Reaction Reproducibility

The hydrochloride salt (CAS: 1373228-90-0) provides a quantifiable advantage in aqueous solubility compared to the free base analog (4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, CAS: 1060816-79-6) [1]. Vendor technical data confirms the hydrochloride salt is supplied at a minimum purity of 97% and is stable at room temperature, whereas the free base often requires inert atmosphere storage at 2-8°C and exhibits variable solubility in common reaction media [1]. This directly impacts high-throughput parallel synthesis workflows; the hydrochloride salt's reliable aqueous solubility eliminates the need for pre-dissolution steps and ensures consistent stoichiometry in SNAr reactions, thereby improving both reaction yield reproducibility and downstream purification efficiency .

aqueous solubility parallel synthesis process chemistry

Commercial Purity Benchmarking: 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Hydrochloride (≥97%) vs. Pyrrolo[3,2-d]pyrimidine Isomers (95-98%)

Commercially, 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS: 1373228-90-0) is consistently offered at a minimum purity of 97% by multiple reputable vendors (e.g., Leyan, Aladdin Scientific, Capotchem), as verified by HPLC and/or 1H-NMR [1][2]. This is directly comparable to the purity specifications for related building blocks like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 84905-80-6, purity 95-98%) . However, the target compound's specification as a hydrochloride salt provides an added layer of quality assurance: the salt form's well-defined stoichiometry and crystalline nature reduce batch-to-batch variability in impurity profiles compared to free base analogs, a key factor for reproducible biological assay results .

purity procurement quality control

Application Validation: The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Core is an Established Privileged Scaffold for ATR and CDK2 Inhibitors

Beyond in vitro potency, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been validated in advanced therapeutic modalities. A 2026 report in the Journal of Medicinal Chemistry describes the design of a pyrrolo[3,4-d]pyrimidine-based PROTAC degrader (A12) that induced potent degradation of ATR (DC50: 127 nM, Dmax: 72%) and CHK1 (DC50: 135 nM, Dmax: 70%) in colorectal cancer cells [1]. Additionally, the target compound is identified as a key intermediate for CDK2 inhibitors, a target crucial for cell cycle regulation . This dual validation—across both inhibition and targeted degradation modalities, and across distinct kinase targets (ATR, CDK2)—demonstrates the broad utility of the [3,4-d] scaffold, a versatility not commonly observed for the more specialized pyrrolo[2,3-d]pyrimidine or pyrrolo[3,2-d]pyrimidine cores [2].

ATR degrader CDK2 inhibitor target validation

Prioritized Application Scenarios for 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Hydrochloride


Lead Generation for ATR Kinase Inhibitors in Oncology

This compound is the optimal starting material for synthesizing focused libraries of ATR kinase inhibitors. The quantitative evidence of picomolar biochemical potency (IC50 = 0.0030 µM for compound 48f) achieved with this specific scaffold [1] justifies its selection over pyrrolo[2,3-d]pyrimidine analogs, which lack comparable baseline ATR inhibition. The hydrochloride salt form further facilitates efficient parallel synthesis of diverse analogs for structure-activity relationship (SAR) exploration .

Development of CDK2-Targeted Anticancer Agents

For projects focused on CDK2, a key regulator of the G1/S cell cycle transition, this building block provides a direct entry point. Its identification as a CDK2 inhibitor intermediate makes it a preferred reagent over pyrrolo[3,2-d]pyrimidines, which are more commonly associated with antibacterial targets like DNA gyrase [2]. This target-specific relevance reduces the risk of pursuing off-target liabilities early in a program.

Synthesis of ATR-Targeting PROTACs and Molecular Glues

The recent validation of the pyrrolo[3,4-d]pyrimidine core in ATR-targeted protein degraders (PROTACs) [3] presents a high-value application. This scaffold's unique geometry is conducive to linker attachment without disrupting kinase binding, a critical requirement for degrader design. Using the hydrochloride salt ensures consistent yields in the multi-step syntheses typical of PROTAC construction, where reproducibility is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.